[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea
Overview
Description
[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea is an organic compound characterized by its unique structure, which includes both E and Z isomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2Z)-2-benzylideneheptylidene]amino]urea typically involves the condensation of benzaldehyde with heptanal in the presence of urea. The reaction is carried out under mild conditions, often using ethanol as a solvent. The process is catalyst-free, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process can be optimized by controlling temperature, pressure, and reaction time to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[(2Z)-2-benzylideneheptylidene]amino]urea involves its interaction with specific molecular targets. It can form hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to changes in their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- [(E)-[(2Z)-2-benzylidenehexanal]amino]urea
- [(E)-[(2Z)-2-benzylidenepentanal]amino]urea
Uniqueness
[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-3-5-10-14(12-17-18-15(16)19)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3,(H3,16,18,19)/b14-11-,17-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQWMQFHRNAQDD-HLXKFHDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C/C1=CC=CC=C1)/C=N/NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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